4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine
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Overview
Description
4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine is a complex organic compound featuring a morpholine ring attached to a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivatives can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction . These reactions typically involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation reactions to modify the quinoline core, followed by functionalization to introduce the morpholine ring .
Chemical Reactions Analysis
Types of Reactions
4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine involves interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit enzymes involved in cell signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.
Morpholine: The parent compound of the morpholine ring in the target molecule.
Uniqueness
4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine is unique due to its dual quinoline structure and the presence of a morpholine ring, which may enhance its biological activity and specificity compared to simpler quinoline derivatives .
Properties
IUPAC Name |
4-[6-methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31N3O/c1-24-13-15-31-29(21-24)28(26-9-5-3-6-10-26)23-33(37-31)35-34(27-11-7-4-8-12-27)30-22-25(2)14-16-32(30)38-36(35)39-17-19-40-20-18-39/h3-16,21-23H,17-20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENHHUONHFXEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)C)N=C4N6CCOCC6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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